Cas no 58450-00-3 (2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester)

2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester
- Sydowinin B
- MS-347b
- Methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxo-xanthene-1-carboxylate
- 58450-00-3
- R78YLI0R53
- UNII-R78YLI0R53
- CHEBI:68228
- methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate
- BRD-K59460069-001-01-7
- methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxo-9H-xanthene-1-carboxylate
- Q27136721
- 9H-Xanthene-1-carboxylic acid, 2,8-dihydroxy-6-(hydroxymethyl)-9-oxo-, methyl ester
- CHEMBL1812029
- AKOS040755213
- HY-N12126
- CS-0891971
- SYDOWININ B
-
- インチ: InChI=1S/C16H12O7/c1-22-16(21)13-8(18)2-3-10-14(13)15(20)12-9(19)4-7(6-17)5-11(12)23-10/h2-5,17-19H,6H2,1H3
- InChIKey: SSBSKLSIZKVBFF-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C(C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O
計算された属性
- 精确分子量: 316.05830272g/mol
- 同位素质量: 316.05830272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 479
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 113Ų
2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-S1976-0.25 mg |
Sydowinin B |
58450-00-3 | >95%byHPLC | 0.25mg |
$166.00 | 2023-09-06 | |
BioAustralis | BIA-S1976-0.25mg |
Sydowinin B |
58450-00-3 | >95% by HPLC | 0.25mg |
$180.00 | 2024-07-19 | |
1PlusChem | 1P00F28I-1mg |
MS-347b |
58450-00-3 | ≥95% | 1mg |
$768.00 | 2023-12-16 | |
A2B Chem LLC | AH01938-1mg |
MS-347b |
58450-00-3 | ≥95% | 1mg |
$586.00 | 2024-04-19 | |
BioAustralis | BIA-S1976-1mg |
Sydowinin B |
58450-00-3 | >95% by HPLC | 1mg |
$630.00 | 2024-07-19 | |
Biosynth | ICA45000-1 mg |
Sydowinin B |
58450-00-3 | 1mg |
$785.00 | 2023-01-04 | ||
BioAustralis | BIA-S1976-1 mg |
Sydowinin B |
58450-00-3 | >95%byHPLC | 1mg |
$581.00 | 2023-09-06 | |
Biosynth | ICA45000-5 mg |
Sydowinin B |
58450-00-3 | 5mg |
$2,551.25 | 2023-01-04 | ||
Biosynth | ICA45000-10 mg |
Sydowinin B |
58450-00-3 | 10mg |
$4,082.00 | 2023-01-04 |
2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester 関連文献
-
Seham S. El-hawary,Abeer S. Moawad,Hebatallah S. Bahr,Usama Ramadan Abdelmohsen,Rabab Mohammed RSC Adv. 2020 10 22058
2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl esterに関する追加情報
Introduction to 2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester (CAS No. 58450-00-3)
2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester (CAS No. 58450-00-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is a derivative of xanthene, a class of compounds known for their diverse biological activities and potential therapeutic applications.
The molecular structure of 2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester is characterized by the presence of multiple functional groups, including hydroxyl (-OH), carboxylic acid (-COOH), and ester (-COO-) functionalities. These groups contribute to the compound's unique chemical properties and reactivity, making it a valuable candidate for various biochemical and pharmaceutical studies.
Recent research has focused on the potential biological activities of 2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester. Studies have shown that this compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress and damage. Oxidative stress is a key factor in the development of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, the antioxidant potential of this compound makes it a promising candidate for further investigation in these areas.
In addition to its antioxidant properties, 2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester has also been studied for its anti-inflammatory effects. Inflammation is a common response to injury or infection and can lead to chronic conditions if not properly regulated. Research has demonstrated that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This property suggests that it could be useful in the development of new anti-inflammatory drugs.
The cytotoxicity of 2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester has also been evaluated in various cell lines. Studies have shown that it exhibits selective cytotoxicity against certain cancer cell lines while showing minimal toxicity to normal cells. This selective activity is highly desirable in the development of anticancer agents, as it can reduce side effects and improve treatment outcomes.
In the context of drug discovery and development, the structural features of 2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester make it an attractive scaffold for further modification and optimization. Chemists can introduce various functional groups or alter existing ones to enhance its pharmacological properties, such as potency, selectivity, and bioavailability. This flexibility in chemical modification allows researchers to tailor the compound for specific therapeutic applications.
Clinical trials are an essential step in translating laboratory findings into practical medical treatments. While 2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester is still in the preclinical stage of development, preliminary studies have shown promising results. These studies have focused on evaluating its safety profile and efficacy in animal models of various diseases. The data collected from these trials will be crucial in determining whether this compound is suitable for human clinical trials.
Beyond its potential therapeutic applications, 2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester has also been explored for its use as a fluorescent probe in bioimaging applications. The xanthene core structure is known for its strong fluorescence properties, which can be utilized to visualize cellular processes and monitor drug delivery. This dual functionality as both a therapeutic agent and a diagnostic tool makes it a versatile compound with broad applications in biomedical research.
In conclusion, 2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester (CAS No. 58450-00-3) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting candidate for further investigation and development. As research continues to uncover new insights into its properties and mechanisms of action, this compound may play a crucial role in advancing our understanding of disease processes and developing novel therapeutic strategies.
58450-00-3 (2,8-dihydroxy-6-hydroxymethyl-9-oxo-xanthene-1-carboxylic acid methyl ester) Related Products
- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)
- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)
- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)




